Conteltinib

Content Navigation

CAS Number

Product Name

IUPAC Name

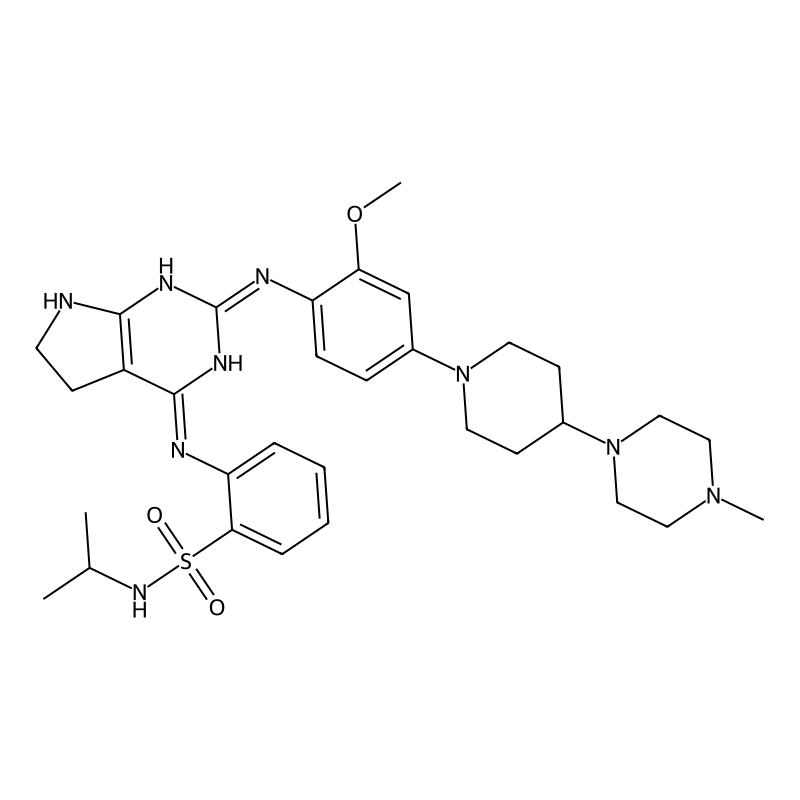

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is Conteltinib

Core Drug Facts

The table below summarizes the key information about Conteltinib.

| Attribute | Description |

|---|---|

| Generic Name | This compound [1] |

| Code Name | CT-707, SY-707 [2] [3] |

| Drug Class | Small molecule, Multi-kinase inhibitor [2] [4] |

| Primary Mechanisms | ALK inhibitor, FAK inhibitor, PYK2 inhibitor [5] [6] |

| Chemical Formula | C₃₂H₄₅N₉O₃S [1] |

| CAS Registry Number | 1384860-29-0 [1] |

| Current Status | Phase III clinical trials for ALK-positive NSCLC and pancreatic cancer [7] [3] |

Mechanism of Action and Key Targets

This compound functions as a potent ATP-competitive inhibitor, primarily targeting ALK and key components of the FAK signaling pathway [8] [5] [6].

This compound's multi-target inhibition of ALK, FAK, and Pyk2 impacts key oncogenic signaling pathways.

Quantitative Activity and Clinical Evidence

In Vitro and Preclinical Activity

This compound exhibits strong inhibitory activity at the molecular and cellular level [5] [9].

| Target | IC₅₀ (nM) | Experimental Context |

|---|---|---|

| FAK | 1.6 nM | In vitro kinase assay [5] [9] |

| ALK | 16 nM | Enzymatic assays; ~10x more potent than Crizotinib [8] [10] |

| Pyk2 | Information Not Specified | Also inhibited, but less potently than ALK [8] [6] |

Clinical Efficacy in ALK-Positive NSCLC

A phase I study demonstrated this compound's anti-tumor activity in patients with advanced ALK-positive NSCLC [8] [10].

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

|---|---|---|

| ALK TKI-Naïve (n=39) | 64.1% | 15.9 months |

| Crizotinib-Pretreated (n=21) | 33.3% | 6.73 months |

Safety and Tolerability Profile

This compound has a manageable safety profile [8] [10]. The most common treatment-related adverse events (TRAEs) in the phase I study were:

- Diarrhea (71.9%)

- Elevated serum creatinine (45.3%)

- Elevated aspartate aminotransferase (39.1%)

- Nausea (37.5%)

Most adverse events were low-grade, with only 14.1% of patients experiencing grade 3 or higher TRAEs [10]. The maximum tolerated dose was not reached, and the recommended Phase 2 dose was established as 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients [8] [10].

Detailed Experimental Protocols

For researchers, key experimental methodologies from the literature are summarized below.

In Vitro Kinase Assay

This protocol is used to determine the IC₅₀ value of this compound against FAK [5] [9].

- Reaction Setup: Conduct kinase reactions using purified FAK kinase domain.

- Compound Incubation: Pre-incubate this compound with the kinase enzyme at varying concentrations.

- ATP & Substrate Addition: Initiate the reaction by adding ATP and a substrate peptide.

- Detection: Measure phosphorylation levels of the substrate, typically using a luminescence-based method.

- Data Analysis: Plot inhibition percentage versus inhibitor concentration to calculate the IC₅₀ value.

Cell Viability Assay (MTT/XTT)

This cell-based assay evaluates the compound's anti-proliferative effects [9].

- Cell Plating: Seed human cancer cell lines (e.g., hepatocellular carcinoma HepG2, Bel-7402) in 96-well plates.

- Dosing: Treat cells with a concentration gradient of this compound for 72 hours.

- Viability Measurement: Add MTT or XTT reagent and incubate. Measure the absorbance of the formed formazan product.

- IC₅₀ Calculation: Determine the compound concentration that reduces cell viability by 50%.

Current Development Status and Future Directions

This compound's development status across different indications is shown below [2] [3].

This compound's clinical development pipeline, with advanced phases for oncology indications.

This compound is positioned as a promising multi-kinase inhibitor with a compelling efficacy and safety profile. Its dual targeting of ALK and FAK pathways provides a unique therapeutic approach, particularly for overcoming resistance in ALK-positive NSCLC.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Centaurus Biopharma - this compound - AdisInsight - Springer [adisinsight.springer.com]

- 4. This compound | Ligand page [guidetopharmacology.org]

- 5. This compound(CT-707) | FAK inhibitor | Mechanism [selleckchem.com]

- 6. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 7. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound (CT-707) | FAK Inhibitor [medchemexpress.com]

- 10. This compound (CT-707) in patients with advanced ALK-positive ... [bmcmedicine.biomedcentral.com]

Preclinical Discovery and Characterization

The initial discovery of Conteltinib involved rigorous in vitro and in vivo evaluations to establish its potency, selectivity, and mechanism of action.

- Mechanism of Action: this compound functions as a potent, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). Preclinical enzymatic assays indicated it is approximately 10-fold more potent than crizotinib against ALK. It was also designed to inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [2]. Additionally, it is a multikinase inhibitor that also targets FAK and Pyk2, although with less potency than its inhibition of ALK [3] [4].

- In Vitro Potency: The half-maximal inhibitory concentration (IC₅₀) values from kinase assays highlight its potency [3]:

| Target | IC₅₀ Value |

|---|---|

| ALK | 16 nM |

| FAK | 1.6 nM |

| Pyk2 | Information in search results |

- In Vivo Efficacy: In xenograft models of ALK-positive NSCLC, this compound demonstrated significant anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors, supporting its progression to clinical trials [1] [2].

Key Preclinical Experimental Protocols

The core experiments that validated this compound's profile are standard in drug discovery. The methodologies below summarize the key approaches used in its preclinical development.

Biochemical Kinase Assays

- Purpose: To determine the compound's potency (IC₅₀) against purified kinase proteins like ALK and FAK.

- Typical Protocol: A range of concentrations of this compound is incubated with the kinase enzyme, a substrate, ATP, and required reagents. Kinase activity is often measured using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify the amount of phosphorylated substrate. The IC₅₀ value is then calculated from the dose-response curve [3] [4].

Cell-Based Proliferation and Viability Assays

- Purpose: To assess the anti-proliferative effects of this compound on cancer cell lines.

- Typical Protocol: ALK-positive NSCLC cell lines (both sensitive and those with acquired resistance to crizotinib) are cultured and treated with varying doses of this compound. After a set incubation period (e.g., 72-96 hours), cell viability is measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells. The half-maximal growth inhibitory concentration (GI₅₀) can be derived from these data.

In Vivo Xenograft Studies

- Purpose: To evaluate the efficacy and tolerability of this compound in a live animal model.

- Typical Protocol: Immunodeficient mice are implanted with human ALK-positive NSCLC tumor cells. Once tumors are established, mice are randomized into groups receiving either vehicle control, this compound (at various doses), or a comparator drug (e.g., crizotinib) via oral gavage. Tumor volumes and body weights are measured regularly over the study period to assess anti-tumor activity and systemic toxicity [1] [2].

The diagram below illustrates the primary signaling pathways targeted by this compound and the logical flow of its preclinical evaluation.

Figure: this compound's dual inhibition of ALK and FAK signaling pathways and its preclinical validation workflow.

Clinical Translation and Findings

The promising preclinical data led to a first-in-human Phase 1 clinical trial (NCT02695550), which confirmed the drug's potential in patients [1] [5] [2].

- Recommended Phase 2 Dose: The trial determined 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [2].

- Efficacy Profile: The clinical efficacy data demonstrated this compound's anti-tumor activity in different patient populations [1] [2]:

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

|---|---|---|---|

| ALK TKI-naïve (n=39) | 64.1% | 15.9 months | 15.0 months |

| Crizotinib-pretreated (n=21) | 33.3% | 6.73 months | 6.60 months |

- Safety Profile: The most common treatment-related adverse events (TRAEs) included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). The majority of TRAEs were grade 1-2, with only 14.1% of patients experiencing grade ≥3 TRAEs, indicating a manageable safety profile [1] [2].

Future Directions for Researchers

This compound's unique multi-kinase inhibition profile, particularly of FAK, opens several research avenues. FAK inhibition is implicated in disrupting the tumor microenvironment, potentially overcoming resistance to therapy [4] [6]. Future work could explore:

- Combination Therapies: Evaluating this compound in combination with other targeted agents, chemotherapy, or immunotherapy to enhance efficacy and overcome resistance.

- Broader Indications: Investigating its activity in other ALK-or FAK-driven cancers beyond NSCLC.

- Next-Generation Analogs: Leveraging its core 2,4-diaminopyrimidine structure to design more potent and selective inhibitors [4].

References

- 1. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK-positive ... [bmcmedicine.biomedcentral.com]

- 3. This compound(CT-707) | FAK inhibitor | Mechanism [selleckchem.com]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]

- 5. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Focal Adhesion Kinase in Lung Diseases [mdpi.com]

Mechanism of Action and Signaling Pathways

Conteltinib is an ATP-competitive inhibitor that primarily targets the Anaplastic Lymphoma Kinase (ALK) [1]. Preclinical studies show it is about 10-fold more potent than the first-generation ALK inhibitor crizotinib and can inhibit various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1].

Beyond ALK, this compound also potently inhibits Focal Adhesion Kinase (FAK) and IGF-1R, which contributes to its anti-migratory and anti-proliferative effects in various cancer cell lines [2]. The diagram below illustrates how this compound's multi-target inhibition impacts key oncogenic signaling pathways.

This compound's multi-kinase inhibition disrupts key oncogenic signaling pathways [1] [2].

Clinical Efficacy and Safety Data

The following table summarizes key efficacy outcomes from the first-in-human Phase 1 study (NCT02695550) in advanced ALK-positive NSCLC patients [1] [3].

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |

|---|---|---|---|

| ALK TKI-naïve (n=39) | 64.1% (25 of 39) | 15.9 months (95% CI: 9.26–23.3) | 15.0 months (95% CI: 9.06–25.8) |

| Crizotinib-pretreated (n=21) | 33.3% (7 of 21) | 6.73 months (95% CI: 4.73–8.54) | 6.60 months (95% CI: 3.77–13.3) |

- Safety Profile: The study demonstrated a manageable safety profile [1]. The maximum tolerated dose (MTD) was not reached, with only one dose-limiting toxicity (DLT) event reported at 600 mg [1].

- Recommended Phase 2 Dose: Based on the study results, the recommended Phase 2 dose was determined to be 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1].

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, here are summaries of key methodologies used in this compound studies.

Kinase Inhibition Assay (Enzyme Level)

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins like ALK, FAK, and IGF-1R [2].

- Typical Protocol: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used [2]. The compound is serially diluted in DMSO and then in reaction buffer. The diluted compound, kinase solution, and a mixture of ATP/TK peptide substrate are combined in a 384-well plate to initiate the reaction. After an incubation period (e.g., 60-120 minutes at 23°C), the reaction is stopped with a detection solution containing TK antibody-cryptate and Streptavidin-XL-665. Fluorescent signals are measured, and IC₅₀ values are calculated using data analysis software [2].

Cell-Based Anti-Proliferation Assay

- Purpose: To evaluate the potency of this compound in inhibiting the growth of various cancer cell lines in vitro [2].

- Typical Protocol: Cells are seeded in 96-well plates. This compound is typically subjected to 3-fold serial dilutions across a wide concentration range and added to the wells [2]. After a 72-hour incubation, cell viability is assessed using luminescent (e.g., CellTiter-Glo) or fluorescent (e.g., CellTiter-Blue) assay kits. The IC₅₀ values are calculated from the resulting dose-response curves [2].

In Vivo Pharmacokinetics and Efficacy

- Pharmacokinetics (PK): Studies in SD rat and beagle dog models are used to profile the compound's absorption, distribution, metabolism, and excretion (ADME) properties [2].

- Anti-tumor Activity: Evaluated in mouse xenograft models (e.g., T47D breast cancer cells). Mice are administered this compound (e.g., orally) alone or in combination with other chemotherapeutics (e.g., Paclitaxel), and tumor volume is measured over time [2].

- Anti-metastasis Activity: Assessed in models like the 4T1 murine breast cancer xenograft, where the compound's effect on spontaneous lung metastasis is examined [2].

Future Research and Development Directions

- Expanding Indications: Preclinical data suggests significant anti-tumor and anti-metastatic activity in breast cancer models, indicating potential for clinical trials beyond NSCLC [2].

- Combination Therapies: Research into combining this compound with other agents, such as Paclitaxel, has shown synergistic effects, warranting further clinical exploration [2].

- Advancing Clinical Trials: As of the latest data, this compound has reached the NDA/BLA stage for ALK-positive NSCLC in China. Future updates will focus on the status of this application and the initiation of potential Phase III trials [4].

References

- 1. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 2. SY-707 is an ALK/FAK/IGF1R inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Profile of Conteltinib (CT-707)

Conteltinib is an orally available, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. It was developed in China and also demonstrates inhibitory activity against Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its effect on ALK [1] [2].

Mechanisms of Action & Key Findings

The preclinical studies establish two primary mechanisms of action for this compound.

Primary Mechanism: Potent ALK Inhibition this compound is about 10-fold more potent than Crizotinib against ALK in enzymatic assays [1]. Its key value lies in the ability to inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1] [3]. In xenograft models of ALK-positive NSCLC, it showed marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors [1].

Secondary Mechanism: FAK Pathway Inhibition As a multikinase inhibitor, this compound also targets FAK, a non-receptor tyrosine kinase that is overexpressed in various tumors and associated with tumor progression, metastasis, and drug resistance [2]. Inhibition of FAK contributes to impeding these processes.

The diagram below illustrates the primary preclinical workflow and key mechanisms of action investigated for this compound.

Key Preclinical Data

The table below summarizes quantitative data from selected preclinical studies.

| Study Focus | Experimental Model/System | Key Result | Citation |

|---|---|---|---|

| ALK G1202R Inhibition | Biochemical in vitro assay | Demonstrated inhibitory activity | [3] |

| Broad Anti-Tumor Activity | ALK-positive NSCLC xenograft models | Marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors | [1] |

Translation to Clinical Trials

The promising preclinical profile of this compound supported its advancement into clinical trials. A first-in-human, multicenter, phase 1 study (NCT02695550) was conducted in patients with advanced ALK-positive NSCLC [1] [4].

- Clinical Efficacy: The study confirmed the anti-tumor activity of this compound in humans. In ALK TKI-naïve patients, the overall response rate (ORR) was 64.1%, with a median progression-free survival (PFS) of 15.9 months [1] [4].

- Recommended Phase 2 Dose: The clinical trial established the recommended Phase 2 dose as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with Crizotinib [1] [4].

Key Takeaways for Researchers

- Promising Preclinical Profile: this compound demonstrates high potency against ALK and its resistant mutations, particularly G1202R, which is a challenging resistance mutation for earlier-generation ALK TKIs [1] [3].

- Dual-Targeting Strategy: Its additional activity against FAK may provide a broader mechanism to combat tumor survival and resistance pathways, though the clinical benefit of this multi-kinase activity is still under investigation [1] [2].

- Successful Clinical Translation: The preclinical data successfully predicted efficacy in the clinical setting, leading to the determination of a recommended Phase 2 dose [1] [4].

References

- 1. (CT-707) in patients with advanced ALK-positive non-small... This compound [bmcmedicine.biomedcentral.com]

- 2. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 3. ALK G1202R: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

Clinical Trial Overview and Safety Profile

The table below outlines the core design and key safety findings of the Phase 1 study [1] [2].

| Trial Aspect | Details |

|---|---|

| ClinicalTrials.gov ID | NCT02695550 [1] [2] |

| Study Period | April 13, 2016 – February 8, 2020 [1] |

| Patient Population | 64 patients with advanced ALK-positive NSCLC • 41 (64.1%) ALK TKI-naïve • 23 (35.9%) previously treated with crizotinib [1] | | Primary Endpoints | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events [1] | | Most Common Treatment-Related Adverse Events (TRAEs) | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated aspartate aminotransferase (39.1%) • Nausea (37.5%) [1] | | Grade ≥3 TRAEs | 9 patients (14.1%) experienced serious TRAEs [1] |

Efficacy and Recommended Dosing

This table summarizes the antitumor activity and the doses recommended for Phase 2 trials [1] [2].

| Patient Group | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) | Recommended Phase 2 Dose |

|---|

| ALK TKI-naïve (n=39) | 64.1% (25 of 39 patients) | 15.9 months (95% CI: 9.26 - 23.3) | 15.0 months (95% CI: 9.06 - 25.8) | 600 mg, once daily (QD) [1] | | Crizotinib-pre-treated (n=21) | 33.3% (7 of 21 patients) | 6.73 months (95% CI: 4.73 - 8.54) | 6.60 months (95% CI: 3.77 - 13.3) | 300 mg, twice daily (BID) [1] |

Conteltinib's Mechanism of Action

This compound is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Its mechanism involves dual targeting:

- Primary Target (ALK Inhibition): In enzymatic assays, this compound is about 10 times more potent than crizotinib against ALK. It also effectively inhibits various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].

- Secondary Target (FAK Inhibition): this compound also inhibits Focal Adhesion Kinase (FAK) and Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. This multi-kinase inhibition profile may contribute to its overall anti-tumor activity.

The diagram below illustrates the key signaling pathways targeted by this compound.

This compound's primary mechanism is potent inhibition of the ALK oncogenic driver, with secondary inhibition of FAK/Pyk2 pathways involved in cell migration and invasion [1] [3] [4].

Detailed Experimental Protocol

For researchers, here is a detailed breakdown of the key methodology from the Phase 1 study [1]:

- Study Design: This was a multicenter, single-arm, open-label trial consisting of two phases: a dose-escalation phase and a dose-expansion phase.

- Dosing Regimen: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg, once daily (QD), using a modified Fibonacci sequence and a 3 + 3 design. Each 28-day cycle included a PK lead-in phase where a single dose was given 7 days before Cycle 1, Day 1.

- Patient Selection: Key eligibility criteria included [1]:

- Adults (18–75 years) with an ECOG Performance Status of ≤2.

- Histologically confirmed advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or NGS).

- At least one measurable lesion as per response criteria.

- Asymptomatic brain metastases or brain metastases that were stable for >4 weeks after treatment.

- Endpoint Assessment: The first cycle was used for DLT investigation. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. Safety evaluations were conducted at the end of each cycle, and follow-up assessments occurred 30 days after the last dose.

Research Context and Status

Based on the search results, here is important context for professionals:

- Current Development Status: While this Phase 1 study demonstrated promising results, the provided search results do not indicate that this compound has received FDA approval as of the latest information. A review article from 2025 notes that this compound, among other FAK inhibitors, had progressed to Phase III clinical trials [4].

- Role as a Multi-Kinase Inhibitor: The activity of this compound against FAK is significant. FAK is a non-receptor tyrosine kinase overexpressed in many tumors and is crucial in regulating tumor cell signaling, proliferation, and the tumor microenvironment [3] [4]. This compound is therefore classified among the multikinase inhibitors that include FAK inhibition, which may provide a broader therapeutic profile [3].

References

- 1. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

Drug Profile and Mechanism of Action

Conteltinib is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1]. Preclinical studies identify it as a multikinase inhibitor that also targets Focal Adhesion Kinase (FAK) and Pyk2, although with lower potency than its ALK inhibition [2] [3] [4].

In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q) [1]. The diagram below illustrates its primary mechanism of action.

Clinical Trial Design and Patient Demographics

The Phase 1 study (NCT02695550) was a multicenter, open-label, single-arm trial conducted in China [1].

- Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and Adverse Events [1] [5].

- Study Phases: Included a dose-escalation phase (50 to 800 mg, quaque die/QD) and a dose-expansion phase [1].

- DLT Assessment: Based on AEs in the first 28-day cycle. DLTs included grade ≥3 non-hematologic toxicity, grade 4 neutropenia lasting ≥7 days, and other specific criteria [6].

- Patient Population: Enrolled 64 patients with advanced ALK-positive NSCLC [1].

Key Patient Demographics [1]

| Characteristic | Patient Number (n=64) |

|---|---|

| ALK TKI-naïve | 41 (64.1%) |

| Previously received Crizotinib | 23 (35.9%) |

Dosing and Safety Profile

The Maximum Tolerated Dose (MTD) was not reached. One DLT event was reported at 600 mg QD [1] [5].

- Recommended Phase 2 Dose (RP2D): 600 mg QD for ALK TKI-naïve patients and 300 mg BID (bis in die) for patients previously treated with Crizotinib [1] [5].

- Safety Summary: The table below summarizes treatment-related adverse events (TRAEs) occurring in the study [1].

| Safety Parameter | Findings |

|---|---|

| Patients with any TRAE | 58 (90.6%) |

| Patients with Grade ≥3 TRAE | 9 (14.1%) |

| Most Common TRAEs (All Grades) | |

| • Diarrhea | 46 (71.9%) |

| • Elevated Serum Creatinine | 29 (45.3%) |

| • Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |

| • Nausea | 24 (37.5%) |

Detailed Experimental and Assessment Protocols

For researchers replicating or analyzing such studies, here are the core methodologies used.

Patient Eligibility Criteria [1]

- Inclusion Criteria: Age 18-75; ECOG Performance Status ≤2; histologically/cytologically confirmed advanced ALK-positive NSCLC; at least one measurable lesion.

- Exclusion Criteria: Myocardial infarction, severe/unstable angina within 6 months prior to enrollment; major surgery within 6 weeks or radiotherapy/minor surgery within 2 weeks prior to the first dose.

Safety Assessment Protocol [6]

- Assessment Set: Safety was assessed in all patients who received at least one dose of this compound (Safety Set).

- Tools: Based on NCI CTCAE (v4.03), laboratory tests, vital signs, ECG, and clinical observations.

- Relationship to Treatment: All AEs were judged by investigators to be treatment-related or not.

Efficacy Assessment Protocol [1] [7]

- Primary Efficacy Measures: Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).

- Imaging and Criteria: Tumor assessment was performed using computed tomography (CT) or magnetic resonance imaging (MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Efficacy Outcomes

This compound demonstrated clinically meaningful antitumor activity in both ALK TKI-naïve and crizotinib-pretreated patients [1].

| Efficacy Endpoint | ALK TKI-naïve Patients (n=39) | Crizotinib-pre-treated Patients (n=21) |

|---|---|---|

| Overall Response Rate (ORR) | 64.1% (25/39) | 33.3% (7/21) |

| 95% CI for ORR | 47.2% - 78.8% | 14.6% - 57.0% |

| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |

| 95% CI for PFS | 9.26 - 23.3 months | 4.73 - 8.54 months |

| Median Duration of Response (DoR) | 15.0 months | 6.60 months |

| 95% CI for DoR | 9.06 - 25.8 months | 3.77 - 13.3 months |

Future Research and Development

Based on its dual inhibition of ALK and FAK, research on this compound is expanding into other therapeutic areas.

- Ongoing Clinical Trials: A Phase 2 study is registered for investigating this compound in patients with locally advanced malignant solid neoplasms [8].

- FAK Inhibition Potential: As a potent FAK inhibitor, this compound is recognized in reviews as a compound with significant potential for targeting the tumor microenvironment and overcoming drug resistance, with research applications extending to pancreatic cancer and other solid tumors [3] [4].

References

- 1. (CT-707) in patients with advanced ALK-positive non-small... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound(CT-707) | FAK inhibitor | Mechanism [selleckchem.com]

- 3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 4. Development of novel focal adhesion kinase (FAK ... [sciencedirect.com]

- 5. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Safety assessments [bio-protocol.org]

- 7. Efficacy and safety of iruplinalkib (WX-0593) in ALK-positive... [biomedcentral.eu]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Comprehensive Technical Profile of Conteltinib: Pharmacokinetics, Mechanisms, and Experimental Protocols

Drug Overview and Development Background

Conteltinib (development code CT-707, also known as SY-707) is a novel, potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with additional activity against focal adhesion kinase (FAK) and Pyk2. This small molecule therapeutic agent exhibits promising antitumor activity in preclinical models and is currently under clinical development for advanced ALK-positive non-small cell lung cancer (NSCLC) and potentially other malignancies. As a multi-kinase inhibitor, this compound represents an innovative approach to targeted cancer therapy that addresses both ALK-driven tumor growth and FAK-mediated tumor microenvironment interactions [1] [2] [3].

The molecular characteristics of this compound include a complex structure with formula C₃₂H₄₅N₉O₃S and molecular weight of 635.82 g/mol. The compound appears as a light yellow to yellow solid powder with good solubility in DMSO (approximately 31.25 mg/mL, equivalent to 49.15 mM) but limited aqueous solubility, requiring specific formulation approaches for in vivo administration [4] [5]. This compound demonstrates high purity (>98-99%) and stability when stored at -20°C in powder form, though stock solutions in DMSO should be used within one month and subjected to minimal freeze-thaw cycles to maintain stability [4] [5].

From a clinical development perspective, this compound has progressed through a first-in-human Phase 1 study (NCT02695550) conducted between April 2016 and February 2020, which evaluated its safety, pharmacokinetics, and efficacy in 64 patients with advanced ALK-positive NSCLC. The study established the recommended Phase 2 doses as 600 mg once daily (QD) for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients previously treated with crizotinib [1] [6]. The development of this compound is particularly significant given the need for ALK inhibitors that can overcome resistance to first-generation agents like crizotinib while providing improved safety profiles and activity against central nervous system metastases.

Comprehensive Pharmacokinetic Properties

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been extensively characterized in clinical studies, demonstrating generally dose-dependent exposure with manageable interpatient variability. In the Phase 1 dose-escalation and expansion study, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily, with intensive PK sampling conducted during a 7-day PK lead-in phase (single dose) and after multiple doses (Cycle 1 Day 28) [1] [7].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in the Dose-Escalation Phase

| Dose (mg) | n | AUCINF_obs (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | MRTlast (h) |

|---|---|---|---|---|---|---|

| 50 mg | 2 | 205.7 ± 0.6 | 16.3 ± 2.3 | 2.0 ± 1.4 | 22.5 ± 5.9 | 8.1 ± 0.1 |

| 100 mg | 3 | 1,047.4 ± 981.3 | 69.0 ± 85.8 | 2.8 ± 2.0 | 90.2 ± 63.2 | 30.3 ± 15.8 |

| 200 mg | 3 | 3,108.0 ± 1,890.6 | 139.6 ± 123.6 | 2.7 ± 0.6 | 83.5 ± 6.3 | 47.4 ± 4.4 |

| 300 mg | 3 | 5,109.5 ± 1,605.6 | 246.3 ± 90.1 | 2.5 ± 1.8 | 78.5 ± 38.5 | 46.2 ± 3.6 |

| 450 mg | 4 | 11,475.2 ± 8,250.4 | 544.3 ± 385.3 | 3.3 ± 2.2 | 78.7 ± 10.3 | 40.5 ± 1.4 |

| 600 mg | 7 | 11,150.6 ± 6,793.3 | 452.1 ± 284.6 | 3.9 ± 1.7 | 78.7 ± 13.5 | 43.3 ± 3.7 |

| 800 mg | 3 | 11,164.6 ± 7,787.7 | 421.3 ± 259.6 | 3.7 ± 0.6 | 77.2 ± 9.3 | 42.0 ± 4.0 |

The data indicate that this compound exhibits non-linear pharmacokinetics at lower doses with a trend toward more linear exposure at higher doses. The maximum plasma concentrations (Cmax) and total exposure (AUC) generally increase with dose, though there appears to be saturation effect at the highest doses (600 mg and 800 mg) based on similar AUC values observed at these dose levels. The time to maximum concentration (Tmax) ranges from 2.0 to 3.9 hours, suggesting moderate absorption rate, while the terminal half-life (T1/2) is approximately 77-90 hours across doses, supporting once-daily dosing [7].

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (Cycle 1 Day 28)

| Dose (mg) | n | AUCtau (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Accumulation Ratio |

|---|---|---|---|---|---|---|

| 50 mg | 2 | 16,704.7 ± 21,404.0 | 683.0 ± 205.5 | 1.5 ± 0.7 | 352.2 ± 446.0 | High |

| 100 mg | 3 | 6,110.5 ± 5,079.7 | 1,479.9 ± 194.0 | 2.7 ± 0.6 | 61.1 ± 55.7 | Moderate |

| 200 mg | 3 | 12,399.1 ± 8,484.5 | 3,573.7 ± 1,587.8 | 3.0 ± 0.0 | 42.2 ± 20.2 | Moderate |

| 300 mg | 3 | 19,006.6 ± 11,836.7 | 4,859.1 ± 399.7 | 3.0 ± 1.0 | 50.9 ± 36.8 | Moderate |

| 450 mg | 3 | 34,382.8 ± 28,835.3 | 8,046.3 ± 3,449.6 | 4.3 ± 1.5 | 48.6 ± 38.2 | Moderate |

| 600 mg | 7 | 53,825.9 ± 63,563.9 | 14,023.9 ± 8,628.0 | 2.5 ± 1.4 | 45.0 ± 32.1 | Moderate |

| 800 mg | 2 | 27,223.0 ± 33,065.7 | 5,498.7 ± 5,665.9 | 3.5 ± 0.7 | 52.7 ± 30.7 | Moderate |

After multiple dosing, this compound demonstrates significant accumulation with steady-state exposures substantially higher than single-dose exposure across all dose levels. The accumulation pattern is consistent with the extended half-life observed in single-dose administration. At the recommended Phase 2 dose of 600 mg QD, the steady-state Cmax reaches approximately 14,024 ng/mL with AUC of 53,826 ng·h/mL [7]. The mean residence time (MRTlast) remains relatively consistent across doses at approximately 10-12 hours after multiple dosing, suggesting predictable drug disposition characteristics [1] [7].

Pharmacokinetic-Pharmacodynamic Relationships

The dose-exposure relationship for this compound appears to correlate with clinical efficacy parameters. In the Phase 1 study, the overall response rate (ORR) was 64.1% in ALK TKI-naïve patients at the 600 mg QD dose, with a median progression-free survival (PFS) of 15.9 months and median duration of response (DoR) of 15.0 months [1] [6]. In crizotinib-pretreated patients, the ORR was 33.3% with median PFS of 6.73 months and median DoR of 6.60 months, demonstrating that this compound maintains clinically meaningful activity even after prior ALK TKI therapy [1].

The pharmacokinetic-pharmacodynamic relationship was further evidenced by the determination of the recommended Phase 2 dose based on PK parameters, efficacy, and safety data. The 600 mg QD dose provided optimal target coverage while maintaining a manageable safety profile. Interestingly, the study found that the maximum tolerated dose (MTD) was not reached, suggesting potential for further dose escalation if warranted by clinical needs [1]. However, the dose-limiting toxicity (DLT) event observed at 600 mg (one patient) and the overall safety profile supported 600 mg QD as the appropriate dose for further development in ALK TKI-naïve patients [1].

Experimental Protocols and Methodologies

Clinical Study Design

The foundational clinical data for this compound derives from a multicenter, open-label, Phase 1 study (NCT02695550) conducted according to standardized protocols:

Study Population: The trial enrolled adult patients (18-75 years) with histologically confirmed ALK-positive advanced NSCLC, with at least one measurable lesion per RECIST criteria. Patients could be either ALK TKI-naïve or previously treated with crizotinib. Key inclusion criteria included ECOG performance status ≤2, estimated life expectancy ≥12 weeks, and adequate organ function [1].

Study Design: The trial employed a 3+3 dose-escalation design following a modified Fibonacci sequence. The starting dose was 50 mg QD, with escalation to 100, 200, 300, 450, 600, and 800 mg QD cohorts. Each dose cohort included a PK lead-in phase where a single dose was administered 7 days before Cycle 1 Day 1 to characterize single-dose PK. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].

DLT Evaluation: The DLT evaluation period comprised the first 28-day cycle. DLTs were defined as specific adverse events occurring during this period, including grade ≥3 non-hematologic toxicities (with some exceptions), grade 4 neutropenia lasting >5 days, febrile neutropenia, grade 4 thrombocytopenia, and treatment interruptions >14 days due to toxicity [1].

Dose Expansion: Following identification of potentially efficacious doses in the escalation phase, the study included dose-expansion cohorts at 100 mg, 450 mg, and 600 mg QD to further characterize safety, PK, and efficacy at these dose levels [1] [7].

Preclinical Assessment Protocols

Comprehensive in vitro and in vivo protocols have been established to evaluate this compound's antitumor activity:

Cell Viability Assays: Protocols specify seeding human hepatoma cell lines (HepG2 and Bel-7402) in 96-well plates at appropriate densities, followed by treatment with this compound at concentrations ranging from 0.2 to 3.0 μM for 72 hours. Cell viability is typically assessed using MTT or CCK-8 assays, with calculation of IC50 values [4].

Apoptosis Analysis: For apoptosis assays, cells are treated with this compound (typically 3 μM) for 48 hours, followed by staining with Annexin V-FITC and propidium iodide. Analysis is performed using flow cytometry to quantify early and late apoptotic populations [4].

Western Blot Analysis: Protocols specify cell lysis using RIPA buffer, protein separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies against target proteins (p-FAK, total FAK, ALK, etc.) overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence [4] [3].

In Vivo Efficacy Studies: Animal model protocols typically involve nude mice transplanted with HepG2 xenografts. This compound is administered via oral gavage at 50 mg/kg using various dosing schedules (e.g., twice daily for the first 3 days, then specific days with once-daily dosing). Tumor dimensions are measured regularly to calculate tumor volume, and animals are euthanized at study endpoint for tumor weight measurement and immunohistochemical analysis [4].

Bioanalytical Methods

The quantification of this compound in biological matrices employs validated analytical methods:

Sample Collection: In clinical studies, blood samples for PK analysis are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 24, 48, 72, 96, 120, 144, 168 hours) during both single-dose and multiple-dose phases [7].

Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis. Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction [7].

Analytical Technique: LC-MS/MS (liquid chromatography with tandem mass spectrometry) is the preferred method for quantification, providing the necessary sensitivity and specificity for pharmacokinetic studies. The method is validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability [1] [7].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound functions as a multi-kinase inhibitor with primary activity against three key tyrosine kinases:

ALK Inhibition: this compound potently inhibits anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily. In enzymatic assays, this compound demonstrates approximately 10-fold greater potency than crizotinib against wild-type ALK. Importantly, it maintains activity against various crizotinib-resistant ALK mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q within the ALK kinase domain [1]. This broad activity against resistance mutations positions this compound as a valuable therapeutic option after failure of first-generation ALK inhibitors.

FAK Inhibition: this compound significantly inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene that is overexpressed in various tumors and associated with poor prognosis. FAK plays crucial roles in tumor growth, invasion, metastasis, and angiogenesis through both kinase-dependent and kinase-independent scaffolding functions [3]. The inhibition constant (Ki) for FAK is reported as 1.6 nM, indicating potent inhibition [2].

Pyk2 Inhibition: As a paralogous homolog of FAK, Pyk2 displays similar domain organization and protein binding sites. This compound's dual inhibition of both FAK and Pyk2 is believed to provide superior anti-cancer effects compared to selective FAK inhibition alone, as Pyk2 can compensate for some FAK functions when FAK is inhibited [3].

The multi-target nature of this compound represents a strategic approach to cancer therapy, simultaneously addressing driver oncogenes (ALK) and key mediators of tumor microenvironment interaction (FAK/Pyk2).

Signaling Pathways and Downstream Effects

The antitumor activity of this compound results from coordinated inhibition of multiple signaling pathways:

Diagram 1: this compound's multi-target inhibition of oncogenic signaling pathways leading to coordinated antitumor effects

The diagram illustrates how this compound simultaneously targets multiple kinases, disrupting key oncogenic signaling cascades. ALK inhibition primarily affects the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival. Simultaneously, FAK/Pyk2 inhibition impacts additional signaling nodes including YAP signaling, which regulates epithelial-mesenchymal transition (EMT) and invasion. The coordinated inhibition of these pathways results in comprehensive antitumor activity including reduced proliferation, increased apoptosis, and decreased migration, invasion, and angiogenesis [1] [3].

The FAK/Pyk2 inhibitory activity of this compound provides additional mechanisms beyond ALK inhibition alone. FAK serves as a central regulator of the tumor microenvironment, influencing cancer-associated fibroblasts, immune cell infiltration, and angiogenesis. By inhibiting FAK, this compound potentially modulates the tumor stroma, creating a less permissive environment for tumor growth and metastasis. This multi-mechanistic approach may be particularly valuable in overcoming resistance to selective ALK inhibitors [3].

Safety Profile and Adverse Event Management

Treatment-Related Adverse Events

The safety profile of this compound has been characterized in the Phase 1 clinical trial involving 64 patients with advanced ALK-positive NSCLC. The analysis revealed that this compound has a manageable safety profile with most adverse events being mild to moderate in severity:

Overall Incidence: Among the 64 treated patients, 58 (90.6%) experienced treatment-related adverse events (TRAEs) of any grade. However, only 9 patients (14.1%) experienced grade ≥3 TRAEs, indicating a favorable therapeutic index [1] [6].

Common Adverse Events: The most frequently reported TRAEs included diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). These events were predominantly grade 1-2 in severity and manageable with supportive care or dose modifications [1].

Laboratory Abnormalities: Hematologic and biochemical abnormalities were observed but were generally reversible and manageable. The elevated serum creatinine (without corresponding changes in actual renal function) suggests potential inhibition of tubular secretion of creatinine, a phenomenon observed with other kinase inhibitors that typically doesn't reflect true nephrotoxicity [1].

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation phase, only one DLT was reported at the 600 mg dose level among the 26 patients enrolled across seven dose cohorts (50-800 mg QD). The maximum tolerated dose was not reached within the investigated dose range, supporting the feasibility of the recommended Phase 2 dose of 600 mg QD for ALK TKI-naïve patients [1].

For patients who had received prior crizotinib treatment, the recommended Phase 2 dose was established as 300 mg BID (bis in die, twice daily). The divided dosing schedule potentially helps manage toxicity while maintaining effective target coverage in this patient population [1] [6].

The favorable safety profile of this compound compares advantageously with other second-generation ALK inhibitors, which often have higher rates of specific toxicities such as gastrointestinal intolerance (ceritinib), bradycardia (alectinib), and early pulmonary events (brigatinib). The manageable safety profile of this compound supports its continued development as a therapeutic option for ALK-positive NSCLC.

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with potent activity against ALK, FAK, and Pyk2. The comprehensive pharmacokinetic characterization demonstrates favorable properties including dose-dependent exposure, extended half-life supporting once-daily dosing, and predictable accumulation at steady-state. The established recommended Phase 2 doses of 600 mg QD for ALK TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients balance efficacy and safety based on robust clinical data.

The unique multi-target mechanism of this compound, simultaneously addressing ALK-driven tumor growth and FAK/Pyk2-mediated tumor microenvironment interactions, provides a strategic advantage for overcoming resistance to more selective ALK inhibitors. The compound demonstrates clinically meaningful efficacy with ORR of 64.1% in ALK TKI-naïve patients and 33.3% in crizotinib-pretreated patients, along with a manageable safety profile dominated by grade 1-2 gastrointestinal and hepatic events.

Future development directions for this compound include combination strategies with other therapeutic modalities. Preclinical evidence suggests potential for synergistic combinations with other targeted agents, chemotherapy, and immunotherapy. Specifically, the FAK inhibitory activity of this compound may help overcome resistance to mTOR inhibitors and enhance response to immune checkpoint inhibitors by modulating the tumor immune microenvironment [3]. Further clinical exploration of these combinations may expand the therapeutic utility of this compound beyond ALK-positive NSCLC to other malignancies where FAK signaling plays a key pathogenic role.

Table 3: Key Development Milestones and Future Directions for this compound

| Aspect | Current Status | Future Directions |

|---|---|---|

| Clinical Development | Phase 1 completed; Recommended Phase 2 dose established | Phase 2/3 trials in ALK-positive NSCLC; Potential registration studies |

| Therapeutic Indications | Advanced ALK-positive NSCLC | Potential expansion to other ALK-driven malignancies; FAK-dependent cancers |

| Combination Strategies | Preclinical data supporting combinations | Clinical trials with immunotherapy, chemotherapy, other targeted agents |

| Biomarker Development | ALK rearrangement status | Predictive biomarkers for FAK inhibitor response; Resistance mechanism studies |

| Formulation Development | Immediate-release oral formulation | Alternative formulations for improved bioavailability; CNS-penetrant formulations |

References

- 1. (CT-707) in patients with advanced ALK-positive non-small... This compound [pmc.ncbi.nlm.nih.gov]

- 2. | ALK | PYK2 | FAK | TargetMol this compound [targetmol.com]

- 3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 4. | multi-kinase inhibitor | antineoplastic agent | InvivoChem this compound [invivochem.com]

- 5. COA of this compound | Certificate of Analysis | AbMole BioScience [abmole.com]

- 6. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Table 3 PK parameters of this compound (CT-707) in different ... [bmcmedicine.biomedcentral.com]

Safety and Efficacy Profile from Phase 1 Trial

The table below summarizes the key findings from a multicenter, open-label, Phase 1 study of Conteltinib in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

| Aspect | Findings |

|---|---|

| Study Identifier | NCT02695550 [1] [2] |

| Patient Population | 64 patients with advanced ALK-positive NSCLC (41 ALK TKI-naïve, 23 previously treated with crizotinib) [1] |

| Recommended Phase 2 Dose | 600 mg QD for ALK TKI-naïve patients; 300 mg BID for patients previously treated with crizotinib [1] [2] |

| Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade, occurring in >35% of patients) | Diarrhea (71.9%) Elevated serum creatinine (45.3%) Elevated aspartate aminotransferase (39.1%) Nausea (37.5%) [1] | | Grade ≥3 TRAEs | Occurred in 9 patients (14.1%) [1] | | Dose-Limiting Toxicity (DLT) | 1 event was reported at the 600 mg dose [1] | | Maximum Tolerated Dose (MTD) | Not reached [1] | | Efficacy in ALK TKI-naïve Patients (n=39) | ORR: 64.1% Median PFS: 15.9 months Median DoR: 15.0 months [1] | | Efficacy in Crizotinib-Pretreated Patients (n=21) | ORR: 33.3% Median PFS: 6.73 months Median DoR: 6.60 months [1] |

Detailed Study Methodology

For fellow researchers, here is a detailed overview of the experimental design and protocols from the cited study [1].

- Study Design: This was a first-in-human, multicenter, single-arm, open-label study consisting of two phases: a dose-escalation phase and a dose-expansion phase.

- Dosing Protocol: In the dose-escalation phase, this compound was administered orally at doses ranging from 50 mg to 800 mg once daily (QD). The study followed a modified Fibonacci sequence and a

3 + 3 dose-escalation scheme. A single dose was given 7 days before Cycle 1, Day 1 for pharmacokinetic (PK) analysis. Treatment continued in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal. - Primary Endpoints: The primary objectives were to determine the Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and overall safety profile of this compound as assessed by the investigators.

- Patient Eligibility: Key inclusion criteria were:

- Patients aged 18-75 with histologically or cytologically confirmed advanced ALK-positive NSCLC.

- ALK positivity was determined by FISH, IHC, PCR, or NGS.

- Patients must have had at least one measurable lesion.

- An ECOG performance status of ≤2 and adequate organ function were required.

Mechanism of Action and Pathway Analysis

This compound is a potent, oral, second-generation ALK tyrosine kinase inhibitor. Its multi-targeted mechanism contributes to both its efficacy and safety profile [1] [3] [4].

This compound's primary and secondary targets and their therapeutic implications.

- Primary Target - ALK Inhibition: As an ATP-competitive ALK TKI, this compound is about 10-fold more potent than crizotinib in enzymatic assays [1]. It effectively inhibits various crizotinib-resistant ALK mutations, including L1196M, G1202R, and F1174L, which explains its clinical activity in crizotinib-pretreated patients [1].

- Secondary Target - FAK/Pyk2 Inhibition: this compound also inhibits Focal Adhesion Kinase (FAK) and the related kinase Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a critical role in cell adhesion, migration, proliferation, and tumor microenvironment regulation [3] [5]. Inhibition of FAK is being explored as a promising anti-cancer strategy, but it may also contribute to the drug's overall toxicity profile.

Interpretation and Context for Researchers

- Safety in Context: The observed TRAEs, particularly diarrhea and elevated liver enzymes, are consistent with the known class effects of many TKIs [6]. The high incidence of elevated serum creatinine is a notable finding that requires monitoring, though it was often not associated with severe clinical sequelae in this trial.

- Dual-Inhibitor Profile: The activity against FAK positions this compound among a growing class of multi-kinase inhibitors. While this may broaden its therapeutic potential, it also introduces complexity in attributing specific adverse events to the primary (ALK) versus secondary (FAK) targets [3] [4].

- Clinical Positioning: The established recommended Phase 2 doses provide a clear path forward for further clinical development. The efficacy data suggests this compound is a promising agent, particularly for ALK TKI-naïve patients.

The safety and efficacy data for this compound are promising, but it is important to note that this information is primarily based on a Phase 1 trial. Further validation in larger, controlled Phase 2 and 3 studies is required to fully establish its benefit-risk profile.

References

- 1. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]

- 5. Targeting Focal Adhesion Kinase in Lung Diseases [mdpi.com]

- 6. Adverse effects of tyrosine kinase inhibitors in cancer ... [nature.com]

Conteltinib antitumor activity

Conteltinib (CT-707) Profile

Table 1: Key Characteristics of this compound

| Attribute | Description |

|---|---|

| Generic Name | This compound (also referred to as CT-707) [1] [2] |

| Drug Class | Small molecule, Tyrosine Kinase Inhibitor (TKI) [1] |

| Primary Target | Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor [2] |

| Secondary Targets | Focal Adhesion Kinase (FAK) and PYK2 (a FAK paralog) [3] [2] [4] |

| Molecular Weight | 635.34 Da (monoisotopic) [1] |

| Clinical Status | Investigational; has progressed to Phase III clinical trials for specific indications [3] [4] |

Clinical Data from Phase I Study in NSCLC

A first-in-human, multicenter Phase I study (NCT02695550) evaluated this compound in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [2]. The data below summarizes the key efficacy and safety findings.

Table 2: Efficacy and Safety Data from a Phase I Clinical Trial [2]

| Metric | ALK TKI-Naïve Patients (n=39) | Crizotinib-Pretreated Patients (n=21) |

|---|---|---|

| Overall Response Rate (ORR) | 64.1% (25 of 39 patients) | 33.3% (7 of 21 patients) |

| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |

| Median Duration of Response (DoR) | 15.0 months | 6.60 months |

| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) | Same as left column, data pooled for all patients |

| Grade ≥ 3 TRAEs | 14.1% of all patients (9 of 64) in the trial | Same as left column, data pooled for all patients |

| Recommended Phase 2 Dose | 600 mg, once daily (QD) | 300 mg, twice daily (BID) |

Mechanism of Action & Preclinical Rationale

This compound exhibits a multi-targeted mechanism, which underpins its antitumor activity:

- Potent ALK Inhibition: In enzymatic assays, this compound is approximately 10-fold more potent than Crizotinib against ALK. It effectively inhibits various Crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [2].

- Dual Inhibition of FAK/PYK2: Beyond ALK, this compound also acts as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the related kinase PYK2 [2] [4]. FAK is a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in tumor cell proliferation, migration, survival, and metastasis [3] [5] [4]. The concurrent targeting of FAK and PYK2 is believed to confer a more advantageous anti-cancer effect [4].

The following diagram illustrates the key signaling pathways targeted by this compound and their role in promoting tumor survival and growth.

This compound inhibits primary ALK and secondary FAK/PYK2 pathways to block oncogenic signaling.

Research Gaps and Future Directions

While the clinical data in ALK-positive NSCLC is promising, the search results indicate several active areas of investigation [3] [4]:

- Combination Therapies: Research is exploring FAK inhibitors like this compound in combination with conventional chemotherapy, radiotherapy, or immunotherapy to overcome drug resistance and enhance anti-tumor efficacy [4].

- Broader Therapeutic Potential: Given its dual inhibition profile, the antitumor activity of this compound may extend to other cancers where FAK signaling plays a key role [2] [4].

- Novel Modalities: Emerging technologies, such as PROteolysis TArgeting Chimeras (PROTACs) designed to degrade FAK, represent a new frontier in targeting this pathway [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (CT-707) in patients with advanced ALK-positive ... [bmcmedicine.biomedcentral.com]

- 3. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

- 4. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 5. Targeting Focal Adhesion Kinase in Lung Diseases [mdpi.com]

Core Trial Design and Participant Demographics

The following table outlines the fundamental design of the phase 1 clinical trial for Conteltinib (CT-707) and the baseline characteristics of the enrolled patients [1] [2].

| Trial Aspect | Description |

|---|---|

| ClinicalTrials.gov ID | NCT02695550 |

| Phase | Phase 1 |

| Study Design | Multicenter, open-label, single-arm |

| Primary Endpoints | Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events (AEs) |

| Key Secondary Endpoints | Pharmacokinetics (PK), Anti-tumor efficacy (ORR, PFS, DoR) |

| Patient Population | 64 patients with advanced ALK-positive NSCLC |

| Cohorts | • ALK TKI-naïve: 41 patients (64.1%) • Previous Crizotinib: 23 patients (35.9%) |

Dosing, Safety, and Efficacy Profile

This section details the dosing regimens, safety outcomes, and efficacy results from the trial.

| Dosing & Safety | Efficacy (by Patient Cohort) | | :--- | :--- | | Dose Escalation | 50, 100, 200, 300, 450, 600, 800 mg QD [1] | ALK TKI-naïve Patients (n=39) | | Recommended Phase 2 Dose | • TKI-naïve: 600 mg QD • Post-crizotinib: 300 mg BID [1] [2] | Previous Crizotinib Patients (n=21) | | Treatment-Related AEs (TRAEs) | 58 patients (90.6%) [1] | | | Most Common TRAEs | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated AST (39.1%) • Nausea (37.5%) [1] | | | Grade ≥3 TRAEs | 9 patients (14.1%) [1] | |

Preclinical Rationale and Molecular Mechanism

This compound (CT-707) is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its development was based on the following preclinical data [2]:

- Potency: In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib in inhibiting ALK.

- Resistance Overcoming: It effectively inhibits various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.

- Multi-Kinase Activity: Beyond ALK, this compound is also a multi-kinase inhibitor, targeting Focal Adhesion Kinase (FAK) and Pyk2 with high potency (IC50 of 1.6 nM for FAK) [3] [4]. This multi-target action may contribute to its anti-tumor effect and potential to overcome resistance.

The diagram below illustrates the primary signaling pathways targeted by this compound and its overall progression from preclinical research to clinical trial findings.

Figure 1: Mechanism of Action and Clinical Translation of this compound. The diagram outlines the key molecular targets of this compound (ALK, FAK, PYK2), the downstream signaling pathways it disrupts, and the resulting anti-tumor effects validated in the phase 1 clinical trial.

Detailed Experimental Protocols

For researchers wishing to understand or replicate the study's methodology, here is a detailed breakdown of the key experimental protocols from the trial [2].

| Protocol Area | Detailed Methodology |

|---|

| Study Design | Dose Escalation: Used a modified Fibonacci 3 + 3 design. The starting dose was 50 mg QD, with seven escalation cohorts up to 800 mg QD. PK Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 for pharmacokinetic analysis. Dose Expansion: Initiated for dose cohorts where a response was observed during escalation. Treatment Cycles: Continuous oral dosing in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal. | | Patient Selection | Inclusion Criteria: • Age 18-75; ECOG PS ≤2; life expectancy ≥12 weeks. • Advanced ALK-positive NSCLC confirmed by FISH, IHC, PCR, or NGS. • At least one measurable lesion (RECIST v1.1). • Asymptomatic brain metastases or stable symptomatic brain metastases after treatment (>4 weeks). • Adequate organ function. | | Efficacy Assessment | Tumor assessments were performed based on RECIST 1.1. Key metrics included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR). | | Safety Assessment | • Monitored throughout the study and during a 30-day follow-up after the last dose. • Adverse events (AEs) were graded according to NCI CTCAE v4.0. • Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-day cycle. |

Interpretation of Key Findings for Professionals

The data from this first-in-human study supports this compound as a promising therapeutic agent with a manageable safety profile and clinically meaningful efficacy [1] [2].

- Dosing Strategy: The establishment of two different recommended Phase 2 doses (600 mg QD for TKI-naïve and 300 mg BID for post-crizotinib patients) is a critical finding. This suggests that pre-treated patients may benefit from a more frequent dosing schedule to maintain effective drug exposure, potentially due to altered pharmacokinetics or more resistant disease.

- Mechanism Insight: The multi-kinase activity of this compound, inhibiting both ALK and FAK/PYK2, is noteworthy. Since FAK signaling is implicated in tumor cell survival, proliferation, and resistance to therapy, its dual inhibition could provide a broader anti-tumor effect and help overcome resistance mechanisms that emerge from the tumor microenvironment [3] [4].

- Position in Treatment Landscape: The efficacy data, particularly the 15.9-month median PFS in ALK TKI-naïve patients, positions this compound competitively among other second-generation ALK inhibitors. The observed activity in crizotinib-pre-treated patients confirms its value in overcoming resistance.

Current Status and Further Research

As of the latest data, this compound remains an investigational drug and has not yet received full market approval in any region [5] [6].

- Latest Status: According to the database on PatSnap's Synapse, a New Drug Application (NDA/BLA) for ALK-positive NSCLC in China was accepted for review with a target date in October 2024 [6]. Please verify this with the latest regulatory sources.

- Ongoing Research: Development continues, including a clinical trial investigating this compound in combination with SY-5933 for advanced solid tumors with KRAS G12C mutation (NCT06970132) [5].

References

- 1. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CT-707) | FAK Inhibitor [medchemexpress.com]

- 4. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Efficacy Outcomes by Patient Population

| Efficacy Endpoint | ALK TKI-Naïve Patients (n=39) | Crizotinib-Pretreated Patients (n=21) |

|---|---|---|

| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |

| ORR 95% Confidence Interval | 47.2% - 78.8% | 14.6% - 57.0% |

| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |

| PFS 95% Confidence Interval | 9.26 - 23.3 months | 4.73 - 8.54 months |

| Median Duration of Response (DoR) | 15.0 months | 6.60 months |

| DoR 95% Confidence Interval | 9.06 - 25.8 months | 3.77 - 13.3 months |

Study Design & Patient Demographics

The foundational elements of the phase 1 trial are critical for interpreting the results.

- Trial Identifier: NCT02695550 [1]

- Study Design: Multicenter, single-arm, open-label, first-in-human phase 1 study, consisting of a dose-escalation phase and a dose-expansion phase [1].

- Patient Enrollment: 64 patients with advanced ALK-positive NSCLC were enrolled between April 13, 2016, and February 8, 2020. Of these, 41 (64.1%) were ALK TKI-naïve and 23 (35.9%) had received crizotinib previously [1] [2].

- Dosing: In the dose-escalation phase, conteltinib was taken orally at doses ranging from 50 mg to 800 mg once daily (quaque die, QD) [1].

Safety and Tolerability Profile

The safety of this compound was assessed in all patients who received at least one dose, with adverse events (AEs) judged by investigators according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [3].

- Treatment-Related Adverse Events (TRAEs): 90.6% (58 of 64) of patients experienced TRAEs. The majority were low-grade, with 14.1% (9 of 64) of patients experiencing grade 3 or higher TRAEs [1] [2].

- Most Common TRAEs: The table below lists the most frequent TRAEs observed in the study [1] [2].

| Adverse Event | Incidence (n=64) |

|---|---|

| Diarrhea | 46 (71.9%) |

| Elevated Serum Creatinine | 29 (45.3%) |

| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) |

| Nausea | 24 (37.5%) |

- Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD): One DLT event was reported at the 600 mg dose. The MTD was not reached within the tested dose range up to 800 mg QD [1] [2].

- Recommended Phase 2 Dose (RP2D): Based on the study's findings, the RP2D was determined to be 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (bis in die, BID) for patients who had received crizotinib previously [1] [2].

Mechanism of Action and Preclinical Rationale

This compound is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its preclinical profile provided the rationale for its clinical investigation [1].

- Potent ALK Inhibition: In enzymatic assays, this compound is approximately 10-fold more potent than crizotinib against ALK [1].

- Activity Against Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].

- Multi-Target Inhibition: this compound also acts as a pan-inhibitor of Focal Adhesion Kinase (FAK), and inhibits Pyk2 and IGF-1R, although with less potency than its inhibition of ALK. This multi-target profile may contribute to its anti-tumor activity by disrupting additional pathways involved in cancer cell survival and proliferation [4] [5]. The following diagram illustrates its primary mechanism of action.

Interpretation and Future Development

- Clinical Implications: The phase 1 results established this compound as a potential treatment option for advanced ALK-positive NSCLC, showing robust efficacy in TKI-naïve patients and clinically meaningful activity in those who failed prior crizotinib [1].

- Subsequent Development: As of October 2022, this compound had progressed to Phase III clinical trials for NSCLC in China [6]. Furthermore, a phase Ib/II study combining this compound with a KRAS G12C inhibitor (SY-5933) in advanced solid tumors was planned for June 2025, indicating an expansion of its therapeutic exploration into combination therapies and other cancer types [7].

References

- 1. (CT-707) in patients with advanced ALK-positive non-small... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Safety assessments [bio-protocol.org]

- 4. Development of novel focal adhesion kinase (FAK ... [sciencedirect.com]

- 5. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

- 6. - Centaurus Biopharma - AdisInsight this compound [adis.springer.com]

- 7. Shouyao Holdings Gets Ethics Approval for SY-5933 Phase Ib/II Study... [flcube.com]

Study Design & Patient Demographics

- Trial Identifier: NCT02695550 [1] [2]

- Study Type: Multicenter, open-label, single-arm, first-in-human Phase 1 study [1]

- Dosing Regimen: The dose-escalation phase tested conteltinib at oral doses of 50, 100, 200, 300, 450, 600, and 800 mg taken once daily (QD) [1]. A single dose was given 7 days before Cycle 1, followed by continuous 28-day cycles [1].

- Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC [1].

- 41 patients (64.1%) were ALK TKI-naïve.

- 23 patients (35.9%) had received prior crizotinib treatment.

Safety and Tolerability

The maximum tolerated dose (MTD) was not reached. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose [1].

Table 1: Most Common Treatment-Related Adverse Events (TRAEs) [1]

| Adverse Event | All-Grade Incidence (n=64) | Grade ≥3 Incidence (n=64) |

|---|---|---|

| Diarrhea | 46 (71.9%) | Not Specified |

| Elevated Serum Creatinine | 29 (45.3%) | Not Specified |

| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%) | Not Specified |

| Nausea | 24 (37.5%) | Not Specified |

| Any TRAE | 58 (90.6%) | 9 (14.1%) |

Efficacy Outcomes

This compound showed anti-tumor activity in both ALK TKI-naïve patients and those who had received prior crizotinib.

Table 2: Efficacy of this compound by Patient Population [1]

| Efficacy Parameter | ALK TKI-Naïve Patients (n=39) | Patients with Prior Crizotinib (n=21) |

|---|---|---|

| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |

| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |

| Median Duration of Response (DoR) | 15.0 months | 6.60 months |

Pharmacokinetic (PK) Properties

This compound exhibited favorable pharmacokinetic properties. Key parameters from the single-dose PK lead-in phase are shown below. The maximum plasma concentration (Cmax) and systemic exposure (AUC) generally increased with the dose [3].

Table 3: Key Single-Dose Pharmacokinetic Parameters (Dose-Escalation Phase) [3]

| Dose (mg) | Cmax (ng/mL) Mean ± SD | AUCINF_obs (ng·h/mL) Mean ± SD | T1/2 (h) Mean ± SD | Tmax (h) Mean ± SD |

|---|---|---|---|---|

| 50 mg (n=2) | 16.3 ± 2.3 | 205.7 ± 0.6 | 22.5 ± 5.9 | 2.0 ± 1.4 |

| 300 mg (n=3) | 246.3 ± 90.1 | 5109.5 ± 1605.6 | 78.5 ± 38.5 | 2.5 ± 1.8 |

| 600 mg (n=7) | 452.1 ± 284.6 | 11150.6 ± 6793.3 | 78.7 ± 13.5 | 3.9 ± 1.7 |

Mechanism of Action and Preclinical Rationale

This compound is a highly potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its preclinical profile provides the rationale for its use:

- Potency: In enzymatic assays, this compound was about 10-fold more potent than crizotinib against ALK [1].

- Resistance Inhibition: It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].

- Multi-Target Action: Besides ALK, this compound also inhibits Focal Adhesion Kinase (FAK) and PYK2, although with less potency. This multi-kinase inhibition may contribute to its anti-tumor activity [1] [4] [5].

The diagram below illustrates the primary mechanism of action of this compound and its role in blocking key oncogenic signaling pathways.

This compound inhibits ALK and FAK to block oncogenic signaling [1] [4].

Conclusion for Researchers

This first-in-human study demonstrates that this compound is a promising therapeutic candidate with a manageable safety profile and significant efficacy, particularly in ALK TKI-naïve patients [1] [2]. The establishment of a recommended Phase 2 dose paves the way for further clinical development to define its place in treating ALK-positive NSCLC.

References

- 1. This compound (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Table 3 PK parameters of this compound (CT-707) in different ... [bmcmedicine.biomedcentral.com]

- 4. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]

- 5. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]

ALK Signaling Pathway and Conteltinib Mechanism of Action

The diagram below illustrates the aberrant ALK signaling pathway that conteltinib inhibits.

This compound inhibits aberrant ALK activation to block oncogenic signaling.

This compound is an oral, highly potent, second-generation ALK tyrosine kinase inhibitor (TKI) [1]. It acts as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In preclinical enzymatic assays, this compound was about 10-fold more potent than crizotinib and demonstrated activity against various crizotinib-resistant ALK mutations (including L1196M, G1202R, F1174L, G1269S, and R1275Q), positioning it as a potential therapeutic option for patients who have developed resistance to first-line ALK TKIs [1].

Phase 1 Clinical Trial Design and Patient Demographics

The diagram below outlines the workflow of the phase 1 study.

The phase 1 study used a 3+3 design for dose escalation followed by dose expansion.

This first-in-human study (NCT02695550) was conducted from April 2016 to February 2020 [1]. It employed a 3 + 3 dose-escalation scheme based on the modified Fibonacci method. The dose-escalation phase included seven cohorts receiving this compound orally at doses of 50, 100, 200, 300, 450, 600, and 800 mg once daily (QD). A dose-expansion phase was initiated for cohorts where a response was observed [1].

Patient Demographics and Baseline Characteristics

| Characteristic | Patient Number (n=64) | Percentage |

|---|---|---|

| Total Enrolled | 64 | 100% |

| ALK TKI-naïve | 41 | 64.1% |

| Previously received Crizotinib | 23 | 35.9% |

| ECOG Performance Status ≤ 2 | 64 | 100% |

| With at least one measurable lesion | 64 | 100% |

Key Efficacy and Safety Results

The study's primary efficacy results, stratified by prior ALK TKI treatment, are summarized below.

Efficacy Outcomes in ALK TKI-naïve and Crizotinib-pretreated Patients

| Efficacy Endpoint | ALK TKI-naïve Patients (n=39) | Patients with Prior Crizotinib (n=21) |

|---|---|---|

| Overall Response Rate (ORR) | 64.1% (25 of 39) | 33.3% (7 of 21) |

| 95% Confidence Interval (CI) | 47.2% - 78.8% | 14.6% - 57.0% |

| Median Progression-Free Survival (PFS) | 15.9 months | 6.73 months |

| 95% CI for PFS | 9.26 - 23.3 months | 4.73 - 8.54 months |

| Median Duration of Response (DoR) | 15.0 months | 6.60 months |

| 95% CI for DoR | 9.06 - 25.8 months | 3.77 - 13.3 months |

Safety Profile and Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | All Patients (n=64) | Percentage |

|---|---|---|

| Any TRAE | 58 | 90.6% |

| Grade ≥ 3 TRAE | 9 | 14.1% |

| Diarrhea | 46 | 71.9% |

| Elevated Serum Creatinine | 29 | 45.3% |

| Elevated Aspartate Aminotransferase (AST) | 25 | 39.1% |